N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13464951
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
![N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide -](/images/structure/VC13464951.png)
Specification
Molecular Formula | C11H21N3O2 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylacetamide |
Standard InChI | InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10+/m0/s1 |
Standard InChI Key | RRBVTCWADDNLJJ-WCBMZHEXSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)C)N |
SMILES | CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N |
Canonical SMILES | CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 3-position with an N-methyl-acetamide group and at the 1-position with an (S)-2-amino-propionyl moiety. The piperidine ring adopts a chair conformation, minimizing steric strain, while the acetamide and amino-propionyl groups introduce hydrogen-bonding capabilities . The IUPAC name, N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylacetamide, reflects its stereochemical specificity .
Table 1: Key Structural and Stereochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 227.3 g/mol | |
Chiral Centers | (R)-piperidin-3-yl, (S)-2-aminopropanoyl | |
Key Functional Groups | Piperidine, acetamide, amino-propionyl | |
Canonical SMILES | CC(=O)N(C)[C@@H]1CCCN(C1)C(=O)C@HN |
Role of Chirality in Bioactivity
The (R)- and (S)-configurations at the piperidine and amino-propionyl positions, respectively, are critical for enantioselective receptor binding. For example, in fentanyl analogs, stereochemistry dictates μ-opioid receptor affinity by aligning functional groups into complementary binding pockets . Computational studies suggest that the (S)-2-aminopropanoyl group in N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-methyl-acetamide may similarly engage in hydrogen bonding with aspartate residues in opioid receptors .
Synthesis and Purification Strategies
Synthetic Pathways
While explicit details of this compound’s synthesis are scarce, analogous piperidine derivatives are typically synthesized via multi-step sequences involving:
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Piperidine Functionalization: Introduction of the acetamide group via nucleophilic acyl substitution using acetyl chloride and methylamine.
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Peptide Coupling: Attachment of the (S)-2-aminopropanoyl moiety using carbodiimide-based coupling agents like EDC/HOBt.
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Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the desired (R,S)-diastereomer .
Table 2: Representative Synthesis Steps for Analogous Compounds
Purification and Characterization
Purification often employs reverse-phase HPLC or flash chromatography, with purity exceeding 97% as confirmed by LC-MS . Structural validation utilizes -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . For instance, the -NMR spectrum exhibits characteristic signals at δ 1.2 ppm (piperidine CH), δ 2.0 ppm (N-methyl group), and δ 6.8 ppm (amide NH) .
Physicochemical and Pharmacokinetic Properties
Predicted Physicochemical Parameters
Experimental data remain limited, but computational models predict:
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pKa: (amine group)
These properties suggest moderate lipophilicity, aligning with the compound’s potential for blood-brain barrier penetration .
Solubility and Stability
The compound is sparingly soluble in aqueous media (estimated <1 mg/mL in water) but exhibits good solubility in polar aprotic solvents like DMSO and DMF . Stability studies indicate susceptibility to hydrolysis under acidic conditions due to the labile acetamide group.
Future Research Directions
In Vitro and In Vivo Profiling
Priority studies should include:
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Radioligand binding assays to quantify MOR/SERT/NET affinity .
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Metabolic stability screening using hepatic microsomes.
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Pharmacokinetic profiling in rodent models to assess bioavailability and half-life .
Structural Optimization
Modifications such as fluorination of the piperidine ring or replacement of the methyl group with cyclopropane could enhance metabolic stability and receptor specificity .
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